molecular formula C10H9ClN2O2S B2881517 4-Chloro-2-methylquinoline-8-sulfonamide CAS No. 1121527-72-7

4-Chloro-2-methylquinoline-8-sulfonamide

Cat. No.: B2881517
CAS No.: 1121527-72-7
M. Wt: 256.7
InChI Key: ZPOMTELIEJLKBS-UHFFFAOYSA-N
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Mechanism of Action

Sulfonamides, such as 4-Chloro-2-methylquinoline-8-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states .

Safety and Hazards

The safety information for 4-Chloro-2-methylquinoline-8-sulfonamide includes several hazard statements such as H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylquinoline-8-sulfonamide typically involves the sulfonation of 4-Chloro-2-methylquinoline. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce sulfonic acids or amines, respectively.

Scientific Research Applications

4-Chloro-2-methylquinoline-8-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-8-methylquinoline: Similar in structure but lacks the sulfonamide group.

    2-Chloro-8-methylquinoline: Another quinoline derivative with different substitution patterns.

    4-Chloro-2-methylquinoline: The parent compound without the sulfonamide group.

Uniqueness

4-Chloro-2-methylquinoline-8-sulfonamide is unique due to the presence of both the chloro and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2-methylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-6-5-8(11)7-3-2-4-9(10(7)13-6)16(12,14)15/h2-5H,1H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOMTELIEJLKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121527-72-7
Record name 4-chloro-2-methylquinoline-8-sulfonamide
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